molecular formula C9H24Cl3N3 B13604001 (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride

Katalognummer: B13604001
Molekulargewicht: 280.7 g/mol
InChI-Schlüssel: CHRDHSSPFFLBGB-NRYJBHHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethylpiperazine moiety attached to a propan-2-amine backbone, and it is commonly used in research settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride typically involves the reaction of 4-ethylpiperazine with a suitable propan-2-amine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its trihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism of action of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R)-1-(4-methylpiperazin-1-yl)propan-2-amine trihydrochloride
  • (2R)-1-(4-phenylpiperazin-1-yl)propan-2-amine trihydrochloride
  • (2R)-1-(4-isopropylpiperazin-1-yl)propan-2-amine trihydrochloride

Uniqueness

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride stands out due to its specific ethylpiperazine moiety, which imparts unique chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall efficacy in various applications.

Eigenschaften

Molekularformel

C9H24Cl3N3

Molekulargewicht

280.7 g/mol

IUPAC-Name

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine;trihydrochloride

InChI

InChI=1S/C9H21N3.3ClH/c1-3-11-4-6-12(7-5-11)8-9(2)10;;;/h9H,3-8,10H2,1-2H3;3*1H/t9-;;;/m1.../s1

InChI-Schlüssel

CHRDHSSPFFLBGB-NRYJBHHQSA-N

Isomerische SMILES

CCN1CCN(CC1)C[C@@H](C)N.Cl.Cl.Cl

Kanonische SMILES

CCN1CCN(CC1)CC(C)N.Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.